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molecular formula C6H3BrCl2 B155788 1-Bromo-2,3-dichlorobenzene CAS No. 56961-77-4

1-Bromo-2,3-dichlorobenzene

Cat. No. B155788
M. Wt: 225.89 g/mol
InChI Key: HVKCZUVMQPUWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05210291

Procedure details

Using the combinations of monobromodichlorobenzene or trichlorobenzene, thioglycolic acid, potassium hydroxide and solvent listed in Table 2, the reaction was carried out in the same manner as in Example 8 or 9 to yield 2,5-dichlorophenylthioglycolic acid. The results are given in Table 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:9])=[C:4](Cl)[CH:5]=[CH:6][CH:7]=1.[Cl:10]C1C(Cl)=C(Cl)C=CC=1.[C:19]([OH:23])(=[O:22])[CH2:20][SH:21].[OH-].[K+]>>[Cl:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:10])=[CH:7][C:2]=1[CH:20]([SH:21])[C:19]([OH:23])=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=CC1)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)C(C(=O)O)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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